JNK Isoform Selectivity Profile: 4.5-Fold Preference for JNK3 over JNK1
IQ-1S exhibits a distinct JNK isoform selectivity profile compared to the widely used pan-JNK inhibitor SP600125. While SP600125 shows comparable potency across JNK1, JNK2, and JNK3 (IC50: 40, 40, and 90 nM, respectively), IQ-1S demonstrates a 4.5-fold higher affinity for JNK3 over JNK1 . This JNK3 preference is particularly relevant for neurological disease models, given the predominant expression of JNK3 in the brain [1].
| Evidence Dimension | Binding Affinity (Kd) and Inhibitory Potency (IC50) for JNK Isoforms |
|---|---|
| Target Compound Data | Kd: 390 nM (JNK1), 360 nM (JNK2), 87 nM (JNK3) [Kd values from Sigma-Aldrich; IC50 values from Adooq: 390 nM (JNK1), 360 nM (JNK2), 87 nM (JNK3)] |
| Comparator Or Baseline | SP600125: IC50 = 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) |
| Quantified Difference | IQ-1S shows a 4.5-fold preference for JNK3 over JNK1 (Kd ratio 390/87 ≈ 4.5), whereas SP600125 is a balanced pan-JNK inhibitor (IC50 ratio ~1.0-2.25). |
| Conditions | Cell-free kinase assay (Kd) and in vitro enzymatic assay (IC50). |
Why This Matters
The distinct isoform selectivity profile of IQ-1S versus SP600125 is a critical determinant for experimental design in neuroinflammation and neurodegenerative disease research.
- [1] Plotnikov, M.B., et al. (2020). Neuroprotective Effects of a Novel Inhibitor of c-Jun N-Terminal Kinase in the Rat Model of Transient Focal Cerebral Ischemia. Cells, 9(8), 1860. View Source
